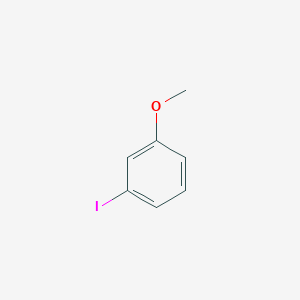

3-Iodoanisol

Descripción general

Descripción

3-Iodoanisole is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its interesting reactivity profile. It serves as a precursor or intermediate in the synthesis of more complex molecules, including indoles, isoxazoles, and anisole derivatives.

Synthesis Analysis

The synthesis of 3-iodoanisole derivatives has been explored through different methodologies. One approach involves the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization to yield 3-iodoindoles in excellent yields . Another study demonstrated the lithium-mediated alumination of 3-iodoanisole, which resulted in complex reactions leading to the formation of molecular salts, benzyne intermediates, and trapped products . Additionally, a one-pot synthesis of 3,4,5-triiodoanisole from para-anisic acid through a C–H iodination/ipso-iododecarboxylation strategy has been reported, showcasing a practical method for the synthesis of trisubstituted anisole derivatives .

Molecular Structure Analysis

The molecular structure and conformation of related fluoroanisole compounds have been studied using gas-phase electron diffraction and quantum chemical calculations, revealing a planar heavy atom skeleton and the existence of different conformers . Although not directly studying 3-iodoanisole, these findings provide insight into the structural aspects of halogenated anisoles.

Chemical Reactions Analysis

3-Iodoanisole undergoes various chemical reactions, including iodocyclization to form benzo[b]thiophenes and reactions with iodine monochloride to produce 3-iodo-4H-pyran-4-ones, which can be further converted into different heterocyclic compounds . The nitration of 3-iodoanisole has been studied, leading to the formation of nitroanisole derivatives and providing insights into the mechanism of nitrodeiodination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-iodoanisole derivatives can be inferred from studies on related compounds. For instance, the aggregation behavior of 2-hydroxy-3-iodo-5-nitrobenzaldehyde has been analyzed, showing the importance of C-H...O, iodo-nitro, and pi-pi stacking interactions in the solid state . These interactions are likely to be relevant for the properties of 3-iodoanisole as well.

Aplicaciones Científicas De Investigación

- Detalles: Al reaccionar 3-Iodoanisol con los reactivos apropiados, los investigadores pueden obtener 3,3’-dimetoxi-bifenilo. Este compuesto encuentra aplicaciones en ciencia de materiales, electrónica orgánica y cristales líquidos debido a sus propiedades electrónicas únicas y características estructurales .

- Detalles: Los investigadores exploran su potencial como bloque de construcción para el diseño de nuevos pesticidas o herbicidas. La introducción de átomos de yodo en las moléculas orgánicas puede alterar su actividad biológica, lo que hace que el this compound sea un candidato interesante para futuras investigaciones .

- Detalles: Los investigadores estudian su reactividad y propiedades farmacológicas. Puede servir como un andamiaje para diseñar nuevos candidatos a fármacos o como un ligando en química medicinal. Comprender sus interacciones con los objetivos biológicos es esencial para el descubrimiento de fármacos .

- Detalles: Se puede utilizar como material de partida para sintetizar colorantes o pigmentos. Los investigadores exploran sus propiedades de color, estabilidad y compatibilidad con diversos sustratos. Los colorantes resultantes encuentran aplicaciones en textiles, impresión y otros procesos de coloración .

- Almacenamiento: Debido a la sensibilidad a la luz, debe almacenarse en la oscuridad para evitar la degradación. Evite la exposición a agentes oxidantes .

Síntesis de 3,3’-Dimetoxi-bifenilo

Aplicaciones agroquímicas

Investigación farmacéutica

Campo de los colorantes

Consideraciones de solubilidad y manejo

Transición de marca heredada

En resumen, el this compound juega un papel fundamental en la síntesis de 3,3’-dimetoxi-bifenilo, tiene un gran potencial en la investigación agroquímica y farmacéutica, y contribuye a la industria de los colorantes. Los investigadores continúan explorando sus diversas aplicaciones y propiedades . ¡Si necesita más información o tiene consultas adicionales, no dude en preguntar!

Safety and Hazards

3-Iodoanisole causes skin irritation and eye irritation. It may cause respiratory irritation. It is recommended to wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-iodo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHBAGGASAJQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061105 | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

766-85-8 | |

| Record name | 3-Iodoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JJR6U9YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the structure and molecular formula of 3-iodoanisole?

A1: 3-Iodoanisole is an aromatic compound consisting of an anisole ring (methoxybenzene) with an iodine atom substituted at the 3-position relative to the methoxy group. Its molecular formula is C7H7IO.

Q2: Can 3-iodoanisole be used to synthesize more complex molecules?

A: Yes, 3-iodoanisole serves as a versatile building block in organic synthesis. [, , , ] For example, it can undergo palladium-catalyzed Sonogashira and Suzuki coupling reactions to form carbon-carbon bonds, leading to biphenyl derivatives and other complex structures. [] It also acts as a starting material in the synthesis of (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt, a potential drug for Alzheimer's disease. []

Q3: How does the iodine atom in 3-iodoanisole influence its reactivity?

A: The iodine atom plays a crucial role in the reactivity of 3-iodoanisole. It can undergo halogen/zinc exchange reactions with bimetallic reagents like sBu2Zn·2LiOR, forming polyfunctional arylzinc species. [] This exchange reaction is tolerant to various functional groups, including sensitive ones like triazine, ketone, aldehyde, and nitro groups. [] Additionally, 3-iodoanisole can be nitrated in the presence of nitrous acid, yielding a mixture of 3-nitroanisole, 3-iodo-4-nitroanisole, and 3,6-di-iodo-4-nitroanisole. [] Interestingly, this nitration process can lead to the displacement of iodine, highlighting its reactivity. []

Q4: How does 3-iodoanisole react with lithium aluminate bases?

A: Research shows that 3-iodoanisole undergoes ortho-metallation with the bis-amido base '(i)Bu(2)Al(μ-TMP)(2)Li' resulting in a highly reactive intermediate. [] This intermediate tends to decompose into homometallic species and benzyne, even under carefully controlled conditions. [] This reaction pathway highlights the potential of 3-iodoanisole to generate reactive intermediates for further synthetic transformations.

Q5: Are there any analytical techniques used to study the conformational behavior of 3-iodoanisole?

A: Yes, 1H NMR spectroscopy has been employed to investigate the conformational distribution of 3-iodoanisole in solution. [] This technique provides insights into the preferred orientations of the methoxy group and iodine atom relative to the aromatic ring, further informing its reactivity and behavior in chemical reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)